
1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea, also known as BPPU, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. BPPU belongs to the class of urea derivatives and has been shown to exhibit potent biological activity against various diseases.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conducting Polymers
The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene highlights the potential of using similar compounds for developing conducting polymers. The study demonstrates the synthesis of highly electroactive polymers with low oxidation potentials, indicating its utility in creating new materials for electronic applications (Larmat et al., 1996).
Antitubercular Activity
Research on pyrrole derivatives, including studies on 1,3,4-oxadiazole benzothioate derivatives, reveals their potential as antitubercular agents. These compounds have shown moderate to good activity against Mycobacterium tuberculosis, contributing to the search for new treatments for tuberculosis (Joshi et al., 2015).
Antimicrobial Agents
The synthesis and characterization of novel compounds with potential antimicrobial activity demonstrate the role of 1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea derivatives in developing new antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing significant activity and highlighting their potential in addressing resistance issues (Desai et al., 2017).
Metal Complexation and Spectroscopic Studies
Complexation studies of related compounds with metal ions such as magnesium (II), zinc(II), and barium (II) shed light on the potential of this compound derivatives in forming metal complexes. These studies provide insights into their structural properties and potential applications in catalysis and material science (Petroliagi et al., 2000).
In vivo Biological Studies
Investigations into the glucose-6-phosphatase inhibitory activity of related thiourea derivatives in vivo reveal their therapeutic potential in managing diabetes. These studies highlight the capacity of this compound derivatives to impact glucose metabolism, offering a basis for developing new antidiabetic treatments (Naz et al., 2020).
Eigenschaften
IUPAC Name |
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-12-14-23(15-13-19)27-18-21(16-24(27)29)26-25(30)28(22-10-6-3-7-11-22)17-20-8-4-2-5-9-20/h2-15,21H,16-18H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCWIUYKMLRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

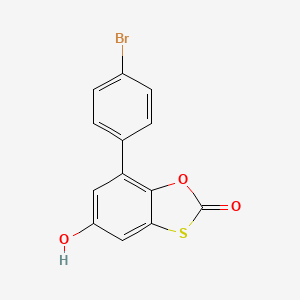


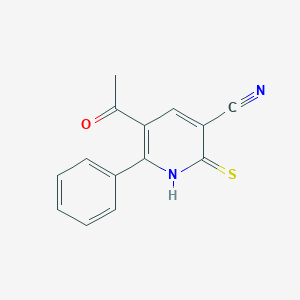
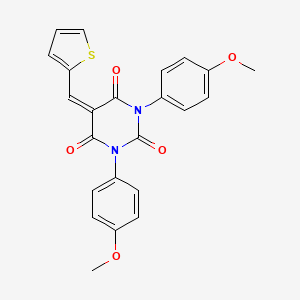
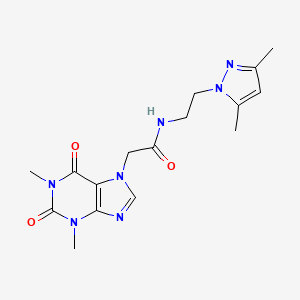
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
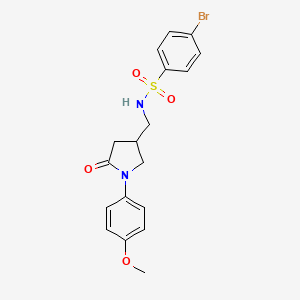
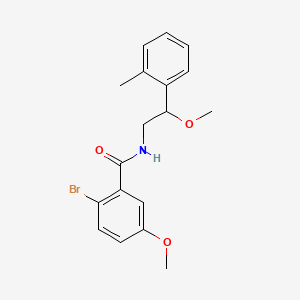
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2379917.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

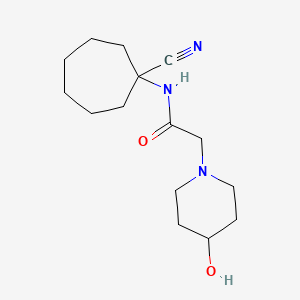
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)